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Compound of Interest

Compound Name:
(S)-2-(Tetrahydrofuran-3-YL)acetic

acid

CAS No.: 146255-26-7

Cat. No.: B1317527 Get Quote

(S)-2-(Tetrahydrofuran-3-YL)acetic acid (C₆H₁₀O₃, MW: 130.14) is a chiral carboxylic acid

featuring a substituted tetrahydrofuran ring.[1] Molecules of this class are valuable as building

blocks in medicinal chemistry and drug development, where specific stereochemistry is often

crucial for biological activity and therapeutic efficacy.[2][3] The inherent chirality of such

compounds necessitates rigorous analytical characterization to confirm not only the chemical

structure but also the stereochemical integrity.

This guide provides a comprehensive framework for the spectroscopic elucidation of (S)-2-
(Tetrahydrofuran-3-YL)acetic acid. As a Senior Application Scientist, my approach moves

beyond a simple recitation of data. Instead, this document is structured to provide a practical,

field-proven methodology, explaining the causality behind experimental choices and the logic of

spectral interpretation. We will explore the core techniques of Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting

them as an integrated, self-validating system for unambiguous structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It

provides detailed information about the carbon-hydrogen framework, the chemical environment

of each atom, and the connectivity between them. For a chiral molecule like (S)-2-
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(Tetrahydrofuran-3-YL)acetic acid, NMR is indispensable for confirming the constitution

before proceeding to more specialized chiral analyses.

Experimental Protocol: Acquiring High-Fidelity NMR
Data
The quality of NMR data is directly dependent on a meticulous experimental setup. The

following protocol ensures high-resolution spectra suitable for detailed interpretation.

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to

dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆

(DMSO-d₆) is an excellent alternative, though it can make solvent removal more difficult.

Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) to the CDCl₃

solution as an internal reference for chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal

signal dispersion and resolution, which is critical for interpreting the complex spin systems in

the tetrahydrofuran ring.[4]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of

scans (typically 16 or 32) to achieve a signal-to-noise ratio >100:1.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required. A typical

acquisition may involve 1024 scans with a 5-second relaxation delay.

Workflow for NMR-Based Structure Elucidation
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Caption: Integrated workflow for structural confirmation using 1D and 2D NMR.

Interpreting the Spectra: Predicted Data for (S)-2-
(Tetrahydrofuran-3-YL)acetic acid
While a definitive, published spectrum for this specific molecule is not readily available, we can

predict the ¹H and ¹³C NMR data with high confidence based on established chemical shift

principles and data from analogous structures.

The structure of (S)-2-(Tetrahydrofuran-3-YL)acetic acid features several distinct proton

environments. The presence of a stereocenter at C3 renders the two protons of the adjacent

CH₂ group (Cα) diastereotopic, meaning they are chemically non-equivalent and will likely

exhibit different chemical shifts and couplings.
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Proton Label
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration
Rationale &
Key Insights

H-COOH 10.0 - 12.0
Broad Singlet (br

s)
1H

The acidic proton

of a carboxylic

acid is

characteristically

deshielded and

often exchanges,

leading to a

broad signal. Its

chemical shift is

highly dependent

on concentration

and solvent.[5]

H-2, H-5 3.6 - 4.0 Multiplet (m) 4H

These four

protons are on

carbons adjacent

to the electron-

withdrawing

ether oxygen,

shifting them

downfield relative

to other aliphatic

protons.[6]

Hα 2.4 - 2.7 Multiplet (m) or

Doublet of

Doublets (dd)

2H These are the

diastereotopic

protons of the

acetic acid

methylene group.

Their complex

splitting pattern

arises from

coupling to each

other (geminal

coupling) and to
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the H-3 proton

(vicinal coupling).

H-3 2.2 - 2.5 Multiplet (m) 1H

This proton is on

the chiral center

and is coupled to

protons at C2,

C4, and Cα,

resulting in a

complex

multiplet.

H-4 1.8 - 2.2 Multiplet (m) 2H

These are

standard

aliphatic protons

on the

tetrahydrofuran

ring, expected to

be the most

upfield of the ring

protons.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the

molecule.
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Rationale & Key Insights

C=O 175 - 180

The carbonyl carbon of the

carboxylic acid is the most

deshielded carbon in the

molecule.[5][7]

C-2, C-5 67 - 72

Carbons directly bonded to the

ether oxygen are significantly

downfield compared to other

sp³ carbons.

Cα 40 - 45
The methylene carbon of the

acetic acid group.

C-3 35 - 40
The methine carbon at the

chiral center.

C-4 28 - 33

A standard aliphatic carbon

within the ring, expected to be

the most upfield carbon.

Part 2: Infrared (IR) Spectroscopy - Identifying
Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency,

corresponding to the energy required to excite its bond vibrations.

Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of liquid or

solid samples due to its simplicity and minimal sample preparation.

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically

diamond or germanium). This spectrum is automatically subtracted from the sample

spectrum.
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Sample Application: Place a small drop of the liquid or a few milligrams of the solid sample

directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum, typically by co-adding 16 or 32 scans over the mid-IR range (4000-

400 cm⁻¹).[4]

Predicted IR Absorption Bands
The IR spectrum of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is expected to be dominated by

the characteristic absorptions of its two main functional groups: the carboxylic acid and the

cyclic ether.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pdf.benchchem.com/1296/Spectroscopic_analysis_for_the_structural_elucidation_of_2_Tetrahydrofuran_2_yl_acetic_acid_isomers.pdf
https://www.benchchem.com/product/b1317527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Intensity Interpretation

2500-3300
O-H stretch

(Carboxylic Acid)
Strong, Very Broad

This is the hallmark of

a hydrogen-bonded

carboxylic acid dimer.

Its extreme broadness

is unmistakable and

often overlaps with C-

H stretches.[5][8]

2850-2960 C-H stretch (Aliphatic) Medium

Corresponds to the

stretching vibrations of

the C-H bonds in the

tetrahydrofuran and

acetic acid moieties.

~1710
C=O stretch

(Carboxylic Acid)
Strong, Sharp

The intense

absorption of the

carbonyl group is a

key diagnostic peak.

Its position indicates a

saturated carboxylic

acid.[5]

~1100 C-O stretch (Ether) Strong

Represents the

asymmetric stretching

of the C-O-C bond

within the

tetrahydrofuran ring.

[9][10]

~1250
C-O stretch

(Carboxylic Acid)
Medium

Associated with the C-

O single bond of the

carboxylic acid

functional group.
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Part 3: Mass Spectrometry (MS) - Determining Mass
and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,

offers clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is

particularly powerful as it can confirm the elemental composition.[11]

Experimental Protocol: ESI-HRMS
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like

carboxylic acids, as it typically keeps the molecule intact.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low

flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the spectrum in both positive and negative ion modes. A Time-of-

Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy.

Predicted Mass Spectrum Data
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Ionization Mode Predicted Ion Exact Mass (m/z) Interpretation

Negative ESI [M-H]⁻ 129.0557

In negative mode, the

acidic proton is easily

lost, forming the

deprotonated

molecule

(carboxylate). This is

often the most

abundant ion.

Positive ESI [M+H]⁺ 131.0703

Protonation of the

carbonyl or ether

oxygen can occur in

positive mode.

Positive ESI [M+Na]⁺ 153.0522

Adducts with sodium

ions are very common

in ESI-MS and serve

as a reliable indicator

of the molecular

weight.

Under harsher ionization conditions like Electron Ionization (EI), predictable fragmentation

would occur. Key fragments would likely include the loss of the carboxyl group (M-45) and

various cleavages of the tetrahydrofuran ring, providing further structural confirmation.[5]

Part 4: The Challenge of Chirality
It is critical to understand that the standard spectroscopic techniques discussed above (NMR,

IR, MS) are achiral. They cannot distinguish between the (S) and (R) enantiomers of 2-

(tetrahydrofuran-3-yl)acetic acid, as enantiomers have identical physical properties in a non-

chiral environment.[4]

To confirm the absolute configuration or determine the enantiomeric excess, specialized chiral

analysis techniques are required. These methods work by creating a diastereomeric

interaction, which can be differentiated spectroscopically or chromatographically. Key

approaches include:
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Chiral NMR: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) to

induce separate signals for the two enantiomers in the NMR spectrum.[12][13][14]

Chiral Chromatography: Separating the enantiomers on a chiral stationary phase (CSP)

using HPLC or GC.

Conclusion: An Integrated Analytical Approach
The comprehensive characterization of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is a multi-

faceted process that relies on the synergistic use of several spectroscopic techniques. NMR

spectroscopy provides the detailed structural map, IR spectroscopy rapidly confirms the

presence of key functional groups, and high-resolution mass spectrometry validates the

elemental composition and molecular weight. Together, these methods form a robust, self-

validating system for confirming the identity and purity of this important chiral building block,

paving the way for its confident use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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